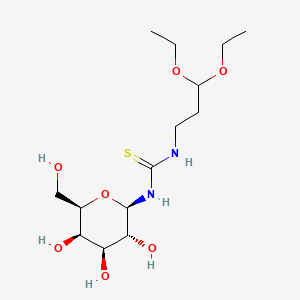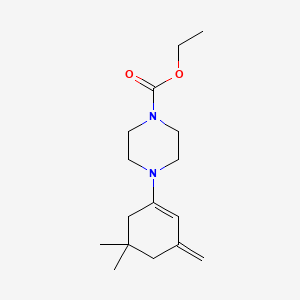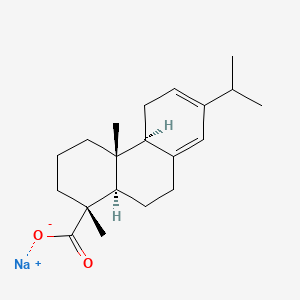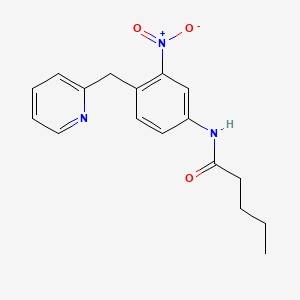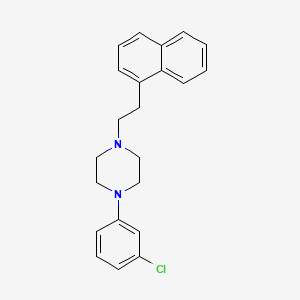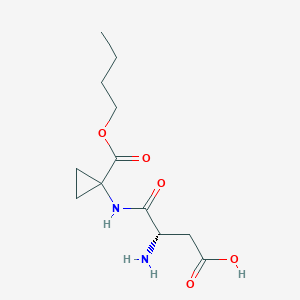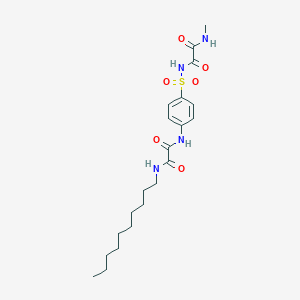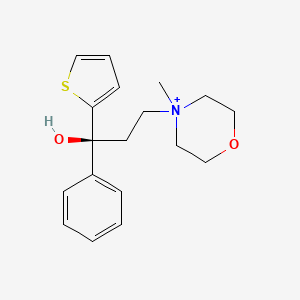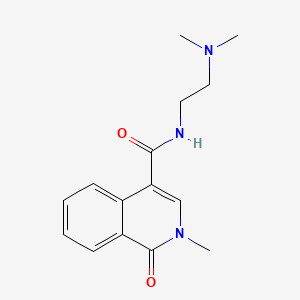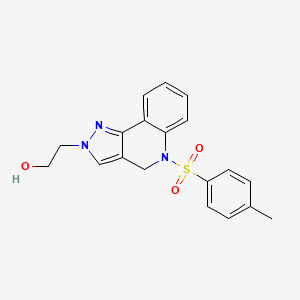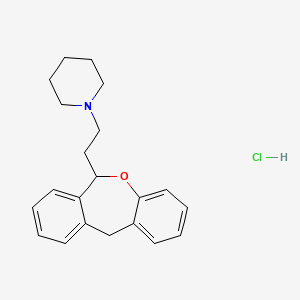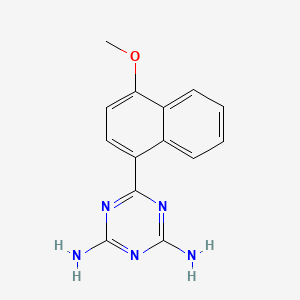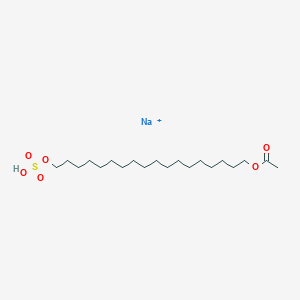
Sodium acetoxyoctadecyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El sulfato de acetoxi-octadecilo de sodio es un compuesto químico con la fórmula molecular C20H39NaO6S. Es un tensioactivo aniónico comúnmente utilizado en diversas aplicaciones industriales y científicas. El compuesto es conocido por sus excelentes propiedades emulsionantes, humectantes y dispersantes, lo que lo hace valioso en la formulación de detergentes, cosméticos y productos farmacéuticos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El sulfato de acetoxi-octadecilo de sodio se puede sintetizar mediante la esterificación de octadecanol con anhídrido acético, seguida de sulfonación con trióxido de azufre y neutralización con hidróxido de sodio. Las condiciones de reacción típicamente implican temperaturas controladas y el uso de catalizadores para asegurar un alto rendimiento y pureza .
Métodos de Producción Industrial: En entornos industriales, la producción de sulfato de acetoxi-octadecilo de sodio implica reactores a gran escala donde los procesos de esterificación y sulfonación se llevan a cabo secuencialmente. El producto final se purifica luego mediante filtración y cristalización para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El sulfato de acetoxi-octadecilo de sodio principalmente sufre reacciones de sustitución debido a la presencia del grupo sulfato. También puede participar en reacciones de hidrólisis en condiciones ácidas o básicas .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen haluros de alquilo y alcoholes. Las reacciones se llevan a cabo típicamente a temperaturas moderadas con el uso de catalizadores.
Reacciones de Hidrólisis: Estas reacciones requieren condiciones ácidas o básicas, con reactivos como ácido clorhídrico o hidróxido de sodio.
Principales Productos Formados:
Reacciones de Sustitución: Los principales productos incluyen diversos derivados alquilados.
Reacciones de Hidrólisis: La hidrólisis del sulfato de acetoxi-octadecilo de sodio da como resultado la formación de octadecanol y sulfato de sodio.
Aplicaciones Científicas De Investigación
El sulfato de acetoxi-octadecilo de sodio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como tensioactivo en la síntesis de nanopartículas y en la estabilización de emulsiones.
Industria: El sulfato de acetoxi-octadecilo de sodio se utiliza en la formulación de detergentes, champús y otros productos de cuidado personal debido a sus excelentes propiedades emulsionantes
Mecanismo De Acción
El mecanismo de acción del sulfato de acetoxi-octadecilo de sodio implica su interacción con las membranas lipídicas. El compuesto interrumpe la bicapa lipídica, lo que lleva a la lisis celular y la liberación de contenidos intracelulares. Esta propiedad es particularmente útil en aplicaciones biológicas como la extracción de proteínas y la lisis celular .
Objetivos Moleculares y Vías: El sulfato de acetoxi-octadecilo de sodio se dirige a los componentes lipídicos de las membranas celulares, lo que lleva a su interrupción. Esta acción está facilitada por la naturaleza anfipática del compuesto, que le permite interactuar con las regiones hidrofóbicas e hidrofílicas de la membrana .
Compuestos Similares:
Dodecil sulfato de sodio (SDS): Un tensioactivo aniónico ampliamente utilizado con propiedades similares pero una cadena de carbono más corta.
Tetradecil sulfato de sodio: Otro tensioactivo aniónico utilizado en aplicaciones médicas como la escleroterapia
Unicidad: El sulfato de acetoxi-octadecilo de sodio es único debido a su cadena de carbono más larga, que proporciona propiedades emulsionantes y humectantes mejoradas en comparación con los tensioactivos de cadena más corta como el dodecil sulfato de sodio. Esto lo hace particularmente valioso en aplicaciones que requieren una fuerte emulsión y estabilización .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate (SDS): A widely used anionic surfactant with similar properties but a shorter carbon chain.
Sodium tetradecyl sulfate: Another anionic surfactant used in medical applications such as sclerotherapy
Uniqueness: Sodium acetoxyoctadecyl sulphate is unique due to its longer carbon chain, which provides enhanced emulsifying and wetting properties compared to shorter-chain surfactants like sodium dodecyl sulfate. This makes it particularly valuable in applications requiring strong emulsification and stabilization .
Propiedades
Número CAS |
65151-94-2 |
|---|---|
Fórmula molecular |
C20H40NaO6S+ |
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
sodium;18-sulfooxyoctadecyl acetate |
InChI |
InChI=1S/C20H40O6S.Na/c1-20(21)25-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-26-27(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1 |
Clave InChI |
GYJRVEHPEXSNIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


